1-[3-(4-methylphenyl)acryloyl]piperidine
Description
Historical and Structural Context of Piperidine (B6355638) Derivatives in Drug Discovery
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry. researchgate.netnih.gov Its structural motif is found in a vast number of natural alkaloids and synthetic pharmaceuticals. wikipedia.orgnih.gov Historically, the significance of the piperidine scaffold was first recognized from natural products like piperine, the compound responsible for the pungency of black pepper, and morphine, a potent analgesic where the piperidine structure is essential for its activity. wikipedia.orgtandfonline.com
The prevalence of the piperidine ring in U.S. FDA-approved drugs is a testament to its utility. researchgate.netresearchgate.net This structural unit is present in more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govencyclopedia.pub Its success is attributed to several factors:
Structural Versatility: The piperidine ring is a non-planar, saturated scaffold that can be readily substituted at various positions, allowing for the precise three-dimensional arrangement of functional groups to optimize interactions with biological targets. nih.gov
Physicochemical Properties: As a basic amine, the piperidine nitrogen can be protonated at physiological pH, which can enhance water solubility and facilitate the formation of salt forms, improving the pharmacokinetic properties of a drug candidate. thieme-connect.comcolab.ws
Proven Bioactivity: Its presence in numerous successful drugs, such as the antipsychotic haloperidol (B65202) and the ADHD medication methylphenidate, has established it as a "privileged structure"—a molecular framework that is likely to bind to multiple biological targets. nih.gov
The following table highlights some prominent examples of drugs containing the piperidine scaffold, illustrating the breadth of its therapeutic applications.
| Drug | Therapeutic Class | Structural Contribution of Piperidine |
| Donepezil | Anti-Alzheimer's | Central scaffold linking key pharmacophoric elements. encyclopedia.pubnih.gov |
| Fentanyl | Opioid Analgesic | Core structure essential for receptor binding. tandfonline.com |
| Haloperidol | Antipsychotic | Part of the butyrophenone (B1668137) pharmacophore, crucial for receptor affinity. nih.gov |
| Methylphenidate | CNS Stimulant | Core heterocyclic structure. |
| Loratadine | Antihistamine | Serves as a key structural component. |
Chemical Significance of the Acryloyl Moiety in Biologically Active Compounds
The acryloyl group (prop-2-enoyl) is an α,β-unsaturated carbonyl functional group derived from acrylic acid. wikipedia.org In medicinal chemistry, its primary significance lies in its function as a Michael acceptor . mdpi.comwikipedia.org This chemical reactivity allows it to form covalent bonds with nucleophilic residues, most commonly cysteine, on target proteins. researchgate.net
The formation of a covalent bond between a drug and its target can offer several therapeutic advantages:
Increased Potency and Duration: By forming a stable, irreversible or slowly reversible bond, the drug can have a prolonged inhibitory effect, leading to greater potency and a longer duration of action. nih.gov
Targeted Inhibition: This mechanism is exploited in the design of targeted covalent inhibitors, which have seen a resurgence in oncology. Drugs like afatinib (B358) and ibrutinib, both FDA-approved cancer therapies, utilize an acrylamide (B121943) group (a derivative of the acryloyl group) to covalently bind to their kinase targets. wikipedia.orgnih.gov
However, the reactivity of Michael acceptors must be carefully tuned. High reactivity can lead to off-target effects, as the drug may react indiscriminately with other biological nucleophiles. nih.gov Modern drug design focuses on creating Michael acceptors with optimized reactivity, ensuring they selectively engage the intended target. acs.org The acryloyl moiety, as part of a larger molecule like 1-[3-(4-methylphenyl)acryloyl]piperidine, represents a "warhead" designed to covalently modify a biological target, a strategy of increasing interest for tackling diseases like cancer and viral infections. mdpi.comresearchgate.net
Overview of Academic Research Trajectories for Novel Chemical Entities in the Piperidine Class
Current academic and industrial research continues to heavily leverage the piperidine scaffold to develop novel therapeutics. Several key trends define the modern research trajectory for this chemical class.
One major area of focus is in Central Nervous System (CNS) disorders . Given the success of piperidine-containing drugs for psychiatric and neurodegenerative diseases, researchers are actively designing new derivatives. pmarketresearch.com This includes multi-target-directed ligands, such as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE) for Alzheimer's disease, which often incorporate a piperidine core to orient functional groups correctly within enzyme binding sites. nih.govajchem-a.com
Furthermore, research is expanding into infectious diseases , with piperidine derivatives being investigated as potential antiviral, antibacterial, and antileishmanial agents. researchgate.netnih.gov The ability to synthesize large libraries of piperidine compounds allows for high-throughput screening against a variety of pathogens.
A significant trend is the use of molecular hybridization, where the piperidine ring is combined with other known pharmacophores. The goal is to create a single molecule that can modulate multiple targets or combine the best features of different chemical classes. researchgate.net The design of this compound is a clear example of this strategy, merging the privileged piperidine scaffold with a reactive acryloyl moiety.
Rationale for Investigating this compound
The specific rationale for synthesizing and investigating this compound is rooted in the principle of molecular hybridization, combining three distinct chemical motifs to create a molecule with novel biological potential. While specific studies on this exact compound are not prominent in the literature, the motivation can be inferred from research on its structural analogs, namely cinnamoyl piperidine derivatives.
The core structure, 1-(cinnamoyl)piperidine, and its substituted variants have been the subject of several biological investigations. These studies provide a strong basis for exploring derivatives like the 4-methylphenyl variant.
Cholinesterase Inhibition: A recent study designed and synthesized a series of substituted cinnamoyl piperidinyl acetate (B1210297) derivatives as potential treatments for Alzheimer's disease. researchgate.netnih.gov The compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the pathology of the disease. The findings indicated that the cinnamoyl piperidine scaffold is a promising starting point for developing new cholinesterase inhibitors. researchgate.netnih.gov
Tyrosinase Inhibition: Research into a set of piperidine amides of cinnamic acid derivatives identified them as potential inhibitors of tyrosinase, a key enzyme in melanin (B1238610) production. nih.govacs.org The most potent compounds in the series featured a cinnamoyl group linked to a piperidine or piperazine (B1678402) ring, suggesting this combination is effective for targeting the enzyme's active site. nih.govacs.org
The table below summarizes key findings for the parent class of cinnamoyl piperidine derivatives, which informs the rationale for investigating the title compound.
| Research Area | Target | Findings for Cinnamoyl Piperidine/Piperazine Analogs | Reference |
| Alzheimer's Disease | AChE/BChE | Substituted derivatives showed inhibitory activity, with potency influenced by substituents on the phenyl ring. | researchgate.netnih.gov |
| Dermatology/Cosmetics | Tyrosinase | Amide derivatives demonstrated significant tyrosinase inhibition, suggesting potential for use as skin-lightening agents. | nih.govacs.org |
Therefore, the investigation of this compound is a logical step in structure-activity relationship (SAR) studies. The introduction of a methyl group on the phenyl ring can modulate the electronic and steric properties of the molecule, potentially enhancing its potency, selectivity, or pharmacokinetic profile compared to the unsubstituted parent compound. The acryloyl linkage also introduces the possibility of covalent bond formation with the target enzyme, which could lead to more potent and sustained inhibition.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-methylphenyl)-1-piperidin-1-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-13-5-7-14(8-6-13)9-10-15(17)16-11-3-2-4-12-16/h5-10H,2-4,11-12H2,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOJRVQIAAPNSQ-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 1 3 4 Methylphenyl Acryloyl Piperidine Derivatives
Positional and Substituent Effects on the Piperidine (B6355638) Ring on Biological Activity
The piperidine ring is a crucial component for the biological activity of this class of compounds, and its substitution pattern significantly modulates their potency and selectivity. Studies have shown that the nature and position of substituents on the piperidine ring can dramatically alter the pharmacological effects of cinnamoylpiperidine derivatives.
For instance, in the context of analgesic activity, the introduction of various substituents on the piperidine ring has been explored. A series of 4-phenylamidopiperidines with diverse substituents at the 4-position of the piperidine ring and the piperidine nitrogen were synthesized and evaluated for their antinociceptive activity. nih.gov High potency was observed in compounds featuring an aralkyl substituent on the piperidine nitrogen. nih.gov Specifically, an unsubstituted aromatic ring positioned two carbons away from the piperidine nitrogen, coupled with a small, polar group capable of accepting a hydrogen bond at the C-4 position of the piperidine ring, was found to be a desirable combination for maximizing analgesic activity. nih.gov
In the realm of tyrosinase inhibitors, a set of piperidine amides of cinnamic acid derivatives were synthesized to explore the role of the piperidine moiety. nih.govnih.gov The substitution on the piperidine ring, particularly with a benzyl (B1604629) group, was found to promote important interactions within a hydrophobic pocket adjacent to the enzyme's catalytic site, which could explain the observed potency of these analogs. nih.govnih.gov
Furthermore, the substitution on the piperidine ring has been shown to be a key determinant of activity in other biological contexts as well. For example, in a study of piperidine-substituted sulfonamides, the presence of a methyl group at the 3 or 4 position of the piperidine ring was associated with the highest anticancer properties. ajchem-a.com This highlights the importance of the steric and electronic properties of substituents on the piperidine ring in dictating the biological outcome. The conformational flexibility of the piperidine scaffold further contributes to its therapeutic potential, allowing it to adapt to various biological targets. ajchem-a.comajchem-a.com
The following table summarizes the influence of piperidine ring substitutions on the biological activity of cinnamoylpiperidine analogs based on various studies.
| Substitution Position | Substituent Type | Observed Biological Activity | Reference |
| N-1 | Aralkyl (e.g., phenethyl) | Enhanced analgesic activity | nih.gov |
| C-4 | Small, polar, H-bond acceptor | Enhanced analgesic activity | nih.gov |
| N-1 | Benzyl | Potent tyrosinase inhibition | nih.govnih.gov |
| C-3 or C-4 | Methyl | Increased anticancer activity (in sulfonamide derivatives) | ajchem-a.com |
Modulation of the Acryloyl Linker for Optimized Interactions
The α,β-unsaturated amide, or acryloyl linker, is a critical pharmacophoric element in 1-[3-(4-methylphenyl)acryloyl]piperidine and its derivatives, playing a vital role in their biological activity. Modifications to this linker have been a key strategy in optimizing the interaction of these compounds with their biological targets.
The α,β-unsaturated carbonyl system within the acryloyl linker acts as a Michael acceptor, which can engage in covalent interactions with nucleophilic residues, such as cysteine, in target proteins. nih.govacs.org This reactivity is believed to be a key mechanism for the irreversible inhibition of certain enzymes. For example, α,β-unsaturated amides have been designed as potential inhibitors of angiotensin-converting enzyme (ACE) by acting as a Michael acceptor for the catalytic carboxylate of Glu-127. nih.gov
The replacement of the potentially unstable coumarin (B35378) ring in some antifungal agents with an α,β-unsaturated amide has been shown to increase metabolic stability while maintaining or even enhancing antifungal activity. nih.gov This suggests that the acryloyl linker can serve as a bioisosteric replacement for other chemical moieties, offering improved pharmacokinetic properties.
Furthermore, the introduction of substituents on the acryloyl linker can modulate the reactivity and conformational properties of the molecule. The stereochemistry of the double bond is also crucial, with the (E)-diastereomer often being the more active form. The length and flexibility of the linker are additional parameters that can be tuned to optimize interactions with the target binding site. Studies on pyrrole/imidazole polyamides have shown that modifications to the linker and its linkage to other parts of the molecule can significantly impact biological efficacy. researchgate.net
The table below provides examples of how modulation of the acryloyl linker in cinnamoyl amide derivatives can influence their biological activity.
| Linker Modification | Effect on Biological Activity | Mechanism/Rationale | Reference |
| α,β-Unsaturated Amide | Irreversible enzyme inhibition | Michael acceptor for nucleophilic residues | nih.govacs.org |
| Replacement of other moieties | Increased metabolic stability | Bioisosteric replacement | nih.gov |
| Linker length and flexibility | Optimized target interaction | Improved binding site fit | researchgate.net |
Impact of Modifications to the 4-Methylphenyl Moiety on Pharmacological Profile
The 4-methylphenyl moiety of this compound is a key structural feature that can be extensively modified to fine-tune the pharmacological profile of its derivatives. The nature and position of substituents on this aromatic ring have a profound impact on various biological activities, including anti-inflammatory and anticonvulsant effects.
In the context of anti-inflammatory activity, the substitution pattern on the phenyl ring of cinnamoyl derivatives has been shown to be critical. For instance, in a study of cinnamoyl tethered indoline (B122111) derivatives, the presence of a catechol fragment (dihydroxy substitution) on the phenyl ring was found to be beneficial for potent dual antioxidant and anti-inflammatory activities. core.ac.uk Similarly, the presence of methoxy (B1213986) groups on the aromatic ring has been shown to influence anti-inflammatory potency. mdpi.com The electronic properties of the substituents play a significant role; for example, electron-donating groups like methoxy and methylphenyl have been shown to have similar inhibitory activity in some contexts, while electron-withdrawing groups like trifluoromethyl and cyanophenyl can exert higher levels of inhibitory activity.
Regarding anticonvulsant activity, SAR studies on quinazoline (B50416) derivatives have demonstrated that different substitutions on the phenyl ring lead to varied anticonvulsant effects. nih.gov Specifically, compounds with electron-withdrawing groups at the 4-position of the phenyl ring, such as 4-bromo, 4-chloro, and 4-fluoro, exhibited the highest activity. nih.gov This suggests that the electronic nature of the substituent on the phenyl ring is a key determinant of anticonvulsant potency.
The following table summarizes the effects of various substitutions on the phenyl ring of cinnamoyl derivatives on their biological activities.
| Phenyl Ring Substituent | Biological Activity Affected | Observed Effect | Reference |
| Catechol (dihydroxy) | Anti-inflammatory, Antioxidant | Beneficial for dual activity | core.ac.uk |
| Methoxy groups | Anti-inflammatory | Influences potency | mdpi.com |
| Electron-withdrawing groups (e.g., -CF3, -CN) | Inhibitory activity | Higher inhibitory activity | |
| 4-Bromo, 4-Chloro, 4-Fluoro | Anticonvulsant | Highest activity observed | nih.gov |
Conformational Analysis and SAR of this compound Analogs
The three-dimensional structure and conformational flexibility of this compound analogs are critical determinants of their biological activity. Conformational analysis, through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, provides valuable insights into the spatial arrangement of the molecule and its interaction with biological targets. researchgate.netnih.gov
Studies on cinnamamide (B152044) derivatives have revealed the importance of specific pharmacophore elements and their spatial orientation for anticonvulsant activity. isfcppharmaspire.com Crystal structure analysis of active cinnamamides has helped in proposing pharmacophore models that define the essential structural features required for activity. isfcppharmaspire.com The conformation of the molecule, including the planarity of the cinnamoyl group and the orientation of the piperidine ring, can significantly influence how the molecule fits into the binding site of a receptor or enzyme.
The conformational preferences of the piperidine ring, which can exist in chair, boat, or twist-boat conformations, are also crucial. The orientation of substituents on the piperidine ring (axial vs. equatorial) can dramatically affect the molecule's interaction with its target.
The following table highlights key findings from conformational analysis studies of cinnamoylpiperidine analogs and their implications for SAR.
| Analytical Technique | Key Finding | Implication for SAR | Reference |
| X-ray Crystallography | Determination of solid-state structure, identification of pharmacophore elements. | Development of pharmacophore models for rational drug design. | isfcppharmaspire.com |
| NMR Spectroscopy | Analysis of solution conformation, identification of rotamers and their populations. | Understanding the dynamic behavior of the molecule in a biological environment. | researchgate.netnih.gov |
| Conformational Analysis | Identification of the bioactive conformation. | Guiding the design of conformationally constrained analogs with improved potency. | researchgate.net |
Preclinical Pharmacological Evaluation of 1 3 4 Methylphenyl Acryloyl Piperidine
In Vivo Efficacy Studies in Preclinical Animal Models
Assessment of Efficacy in Established Disease Models Relevant to 1-[3-(4-methylphenyl)acryloyl]piperidine (e.g., anti-inflammatory, analgesic, antiproliferative)
No published studies were identified that evaluated the efficacy of this compound in any established disease models for anti-inflammatory, analgesic, or antiproliferative activities.
Dose-Response Relationships and Pharmacodynamic Biomarkers in Animal Models
There is no available data from in vivo animal studies that would define the dose-response relationship for this compound. Consequently, no pharmacodynamic biomarkers have been identified or utilized to assess the biological effects of this specific compound in animal models.
Elucidation of Mechanism of Action in Preclinical In Vivo Contexts
The in vivo mechanism of action for this compound remains unelucidated, as no preclinical studies investigating its molecular targets or signaling pathways in living organisms have been reported in the available literature.
Preclinical Pharmacokinetics and Metabolism of 1 3 4 Methylphenyl Acryloyl Piperidine
In Vitro Metabolic Stability and Enzyme Induction/Inhibition Studies in Hepatic Systems (e.g., microsomes)
The initial assessment of a new chemical entity's pharmacokinetic properties often begins with in vitro studies using hepatic systems, such as liver microsomes. nih.gov These subcellular fractions are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, and provide a reliable model to predict a compound's metabolic clearance in the body. nih.govmercell.com
Studies on derivatives of the 1-[3-(4-methylphenyl)acryloyl]piperidine scaffold in human liver microsomes have indicated a generally high resistance to metabolic transformation. researchgate.net In one such study, several derivatives demonstrated metabolic stability percentages greater than 97%. researchgate.net Specifically, certain analogues showed exceptional stability, remaining over 99.9% intact after incubation, while others underwent minor metabolization, leading to the formation of an oxidized metabolite. researchgate.net This suggests that the core structure is robust, though susceptible to minor oxidative metabolism. researchgate.net
The following table summarizes the metabolic stability of several derivatives in human liver microsomes, highlighting the percentage of the parent compound remaining after incubation.
| Compound ID | % Metabolic Stability (Human Liver Microsomes) | Notes |
| Derivative A | >99.9% | Highly stable |
| Derivative B | >99.9% | Highly stable |
| Derivative C | >99.9% | Highly stable |
| Derivative D | 98.32% | Slight metabolization to oxidized derivative M1 (1.68%) |
| Derivative E | 97.94% | Slight metabolization to oxidized derivative M1 (2.06%) |
| Data derived from a study on derivatives of the core scaffold. researchgate.net |
Beyond stability, a compound's potential to inhibit or induce CYP enzymes is a critical safety consideration to avoid drug-drug interactions. biomolther.orgmdpi.com CYP inhibition can be reversible (competitive) or irreversible (mechanism-based), where a reactive metabolite permanently inactivates the enzyme. biomolther.orgnih.gov Mechanism-based inhibition is of particular concern as it requires the synthesis of new enzyme, leading to more prolonged interactions. nih.gov While specific data on CYP inhibition by this compound is not detailed in the available literature, compounds with tertiary amine functions, like the piperidine (B6355638) ring, are sometimes associated with mechanism-based inhibition of CYP3A4. nih.gov Therefore, comprehensive profiling against a panel of key human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a standard and necessary step in preclinical development. mdpi.comnih.gov
Identification and Characterization of Major Metabolites in Preclinical Species
Identifying the metabolites of a drug candidate is crucial for understanding its clearance pathways and identifying any potentially active or toxic byproducts. For piperidine-containing compounds, metabolic pathways often involve oxidation of the piperidine ring or N-dealkylation. frontiersin.orgnih.gov
Metabolite identification studies for derivatives of this compound have pointed towards oxidation as a primary metabolic route. researchgate.netdndi.org In mouse S9 liver fractions, oxidation of an isopropyl moiety was identified as a major metabolic pathway for a related compound. dndi.org For the this compound scaffold, a slight degree of metabolization was observed in some derivatives, leading to the formation of an oxidized product, designated as metabolite M1. researchgate.net This suggests that hydroxylation, likely on the piperidine or the methylphenyl ring, is a probable metabolic transformation. For other related fentanyl analogues, hydroxylation of the aromatic ring of the phenethyl group has been identified as a key metabolic step in rats. researchgate.net
The primary metabolic pathways in preclinical species are likely to include:
Aromatic Hydroxylation: Addition of a hydroxyl group to the 4-methylphenyl ring.
Aliphatic Hydroxylation: Oxidation at one of the positions on the piperidine ring.
Amide Hydrolysis: Cleavage of the acryloyl-piperidine amide bond, though this is often a slower process compared to oxidation.
Absorption, Distribution, and Excretion (ADE) Profile in Animal Models
The ADE profile describes a compound's journey into, through, and out of the body. msdvetmanual.com For orally administered drugs, absorption from the gastrointestinal tract is the first step. msdvetmanual.com Lipophilic, or fat-soluble, compounds are generally absorbed readily via passive diffusion across cell membranes. msdvetmanual.comnih.gov
While a complete ADE study for this compound is not publicly available, data from similar molecules can provide insights. For instance, a study on another poorly absorbed drug candidate, BS1801, in rats showed that after oral administration, the vast majority of the dose (92.77%) was recovered in the feces, with only 0.62% in the urine. mdpi.com This pattern is typical for compounds with low aqueous solubility and poor absorption. mdpi.com Similarly, the excretion of 1,3-diphenylguanidine (B1679371) in rats was almost evenly split between urine and feces within 24 hours. nih.gov
Once absorbed, the compound is distributed throughout the body tissues. msdvetmanual.com The extent of distribution depends on factors like plasma protein binding and tissue permeability. nih.gov For many piperidine derivatives, distribution to various tissues, including the brain, can be rapid. nih.gov
Excretion, the final step, primarily occurs via the kidneys (into urine) for water-soluble compounds and the liver (into bile and then feces) for lipid-soluble compounds. msdvetmanual.com Given the lipophilic nature of the this compound scaffold, significant excretion via the feces would be anticipated in animal models. mdpi.com
Preclinical Oral Bioavailability Assessment
Oral bioavailability is the fraction of an orally administered dose that reaches systemic circulation unchanged. It is a key determinant of a drug's potential for oral administration. This parameter is influenced by both absorption and first-pass metabolism in the gut wall and liver.
Specific oral bioavailability data for this compound is not available. However, based on the high metabolic stability observed in liver microsomes for some analogues, first-pass metabolism might be low. researchgate.net The primary limiting factor for bioavailability would likely be its absorption from the gastrointestinal tract. Compounds that are poorly absorbed, as suggested by excretion data from similar molecules where the majority of the compound is found in feces, typically have low to moderate oral bioavailability. mdpi.com For comparison, the oral bioavailability of another complex piperidine-containing compound, GNE-A, varied significantly across preclinical species, being 11.2% in rats, 88.0% in mice, 72.4% in monkeys, and 55.8% in dogs. nih.gov This highlights the species-specific differences that can occur and the importance of multi-species assessment.
Impact of Structural Modifications on the Metabolic Profile of this compound Derivatives
Medicinal chemistry efforts frequently involve modifying a lead compound's structure to optimize its ADME properties. wisdomlib.org For piperidine-based compounds, even small structural changes can have a profound impact on metabolic stability. nih.gov
Research on related scaffolds provides clear examples of this principle:
Blocking Metabolic Hotspots: Metabolite identification studies often reveal "metabolic hotspots," or positions on the molecule that are particularly susceptible to enzymatic attack. dndi.org In one series, oxidation of an isopropyl group was the major metabolic liability; replacing it with other groups was a strategy to enhance stability. dndi.org Similarly, introducing a fluorine atom to a phenyl ring successfully increased metabolic stability in mouse liver microsomes. dndi.org
Altering Ring Systems: The choice of the heterocyclic ring can be critical. In one study, replacing a piperazine (B1678402) ring with a piperidine ring resulted in analogues with improved metabolic stability in rat liver microsomes. nih.gov
Piperidine Substitution: The nature of the substituent on the piperidine nitrogen can significantly influence the metabolic profile and activity. researchgate.net For instance, N-dealkylation is a common metabolic pathway for piperazine and piperidine-containing drugs, and modifying this group can alter the rate of metabolism. nih.gov
Medicinal Chemistry and Translational Perspectives for 1 3 4 Methylphenyl Acryloyl Piperidine
Lead Optimization Strategies for 1-[3-(4-methylphenyl)acryloyl]piperidine and its Analogs
Lead optimization is a critical process in drug discovery that aims to enhance a compound's potency, selectivity, and pharmacokinetic properties. researchgate.net For a lead compound like this compound, a systematic structure-activity relationship (SAR) study would be the primary strategy. This involves synthetically modifying three key regions of the molecule: the 4-methylphenyl ring, the acryloyl linker, and the piperidine (B6355638) scaffold.
Phenyl Ring Modification: The substitution pattern on the phenyl ring is a crucial determinant of activity. In studies of cinnamoyl derivatives targeting p300 histone acetyltransferase, altering the substituents on the benzylidene portion dramatically influenced inhibitory potency. uniroma1.it For instance, replacing a bromine atom with iodine increased activity fivefold, while introducing a second bromine atom resulted in the most potent compound in the series. uniroma1.it For this compound, the methyl group at the para-position could be replaced with a range of electron-donating and electron-withdrawing groups (e.g., -OCH₃, -Cl, -F, -CF₃) or moved to the ortho- or meta-positions to probe the electronic and steric requirements of the target's binding pocket.
Acryloyl Linker and Piperidine Scaffold Alterations: The geometry and nature of the linker and the heterocyclic ring are also pivotal. SAR studies on cinnamoyl piperidine amides as tyrosinase inhibitors revealed that while cinnamoyl compounds were generally slightly less potent than their benzoyl counterparts, specific substitutions could reverse this trend. butantan.gov.brnih.gov The piperidine ring itself can be modified. For example, introducing substituents on the piperidine ring can alter its conformation and provide additional vectors for interacting with the target protein. In the development of HIV-1 protease inhibitors, various substituted piperidine analogues were explored as P2-ligands, with a (R)-piperidine-3-carboxamide derivative yielding the most effective inhibitory activity. nih.gov This highlights that both the position and stereochemistry of substituents on the piperidine ring are critical for optimizing biological activity. researchgate.net
A hypothetical lead optimization campaign could generate a matrix of analogs to systematically evaluate these modifications, as summarized in the table below.
| Modification Area | Strategy | Rationale | Example Analogs |
| 4-Methylphenyl Ring | Vary substituent type and position. | Explore electronic and steric effects on target binding. | 4-chloro, 4-methoxy, 3-methyl, 2-fluoro analogs. |
| Acryloyl Linker | Replace with benzoyl or other linkers. | Modulate conformational rigidity and hydrogen bonding capacity. | 1-[Benzoyl]piperidine analogs. |
| Piperidine Scaffold | Introduce substituents at positions 2, 3, or 4. | Introduce new interaction points, alter conformation, and modulate solubility. | 3-hydroxy, 4-carboxy, 3-carboxamide analogs. |
Rational Design Principles for Next-Generation Piperidine-Acryloyl Scaffolds with Enhanced Preclinical Profiles
Rational drug design leverages structural information of the biological target to guide the creation of more potent and selective inhibitors. For the piperidine-acryloyl scaffold, several design principles can be applied to enhance preclinical profiles.
Structure-Based and Ligand-Based Design: If the crystal structure of the biological target is known, structure-based design is a powerful approach. Molecular docking, as used in the study of cinnamoyl piperidine amides and sigma receptor ligands, can predict the binding poses of analogs and identify key interactions, such as hydrogen bonds and hydrophobic contacts. butantan.gov.brnih.gov This information guides the design of new derivatives with improved complementarity to the binding site. For instance, docking studies of HIV-1 protease inhibitors revealed that a specific piperidine ligand formed a bidentate salt bridge with key glutamate (B1630785) and aspartate residues in the active site. nih.govnih.gov In the absence of a target structure, ligand-based design methods, such as pharmacophore modeling based on a series of active analogs, can be employed.
Modulating Physicochemical Properties: The piperidine moiety is an excellent tool for modulating a molecule's physicochemical properties, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Introducing polar groups (e.g., hydroxyl, carboxyl) can increase aqueous solubility, while strategic placement of chiral centers can improve both potency and metabolic stability. researchgate.net The introduction of a chiral center on the piperidine ring can lead to different conformations, profoundly affecting biological activity and providing a path to enhanced drug efficacy. researchgate.netcolab.ws
Development of this compound as a Chemical Probe for Biological Systems
A chemical probe is a highly potent and selective small molecule used to study the function of a specific biological target in cells or organisms. Developing this compound into a chemical probe would first require the identification of a specific, high-affinity biological target. The initial step mirrors lead optimization: generating analogs to establish a clear SAR and identify a derivative with high potency (typically nanomolar) and selectivity (>100-fold) against related targets. acs.org
Once a suitable scaffold is identified, a chemically tractable handle must be introduced for conjugation to a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) without disrupting its interaction with the target. This often involves adding a linker, such as a short polyethylene (B3416737) glycol (PEG) chain, to a position on the molecule that is solvent-exposed and not critical for binding. The resulting probe, along with a structurally similar but biologically inactive negative control, can then be used in cellular assays to elucidate the target's role in biological pathways.
Emerging Therapeutic Applications Indicated by Preclinical Findings
The piperidine scaffold is a component of drugs used in numerous therapeutic areas, including oncology, infectious diseases, and neurology. researchgate.netarizona.eduijnrd.org Preclinical studies of compounds structurally related to this compound suggest several potential therapeutic applications.
The acryloyl moiety is known to act as a Michael acceptor and has been incorporated into kinase inhibitors, suggesting a potential application in oncology. nih.gov Furthermore, acryloyl pyridinone analogs have demonstrated anti-melanoma activity by inducing cell cycle arrest. nih.gov Cinnamoyl and piperidine derivatives have also shown promise as anticancer agents by targeting various pathways. uniroma1.itresearchgate.net
Beyond cancer, piperidine-based structures have shown potent antiviral activity. A class of 1,4,4-trisubstituted piperidines was found to inhibit the main protease (Mpro) of coronaviruses, including SARS-CoV-2. nih.gov Additionally, cinnamoyl piperidine amides have been identified as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production, indicating potential applications in treating hyperpigmentation disorders. butantan.gov.brnih.govacs.org
The table below summarizes potential applications based on preclinical data from analogous scaffolds.
| Therapeutic Area | Biological Target/Activity | Analog Scaffold | Reference |
| Oncology | p300 Histone Acetyltransferase Inhibition | Cinnamoyl derivatives | uniroma1.it |
| Oncology | Kinase Inhibition (e.g., Bcr-Abl/C-Src) | Acryloyl-containing inhibitors | nih.gov |
| Oncology | Anti-melanoma, G1 cell cycle arrest | Acryloyl pyridinone analogs | nih.gov |
| Virology | Coronavirus Main Protease (Mpro) Inhibition | 1,4,4-Trisubstituted piperidines | nih.gov |
| Dermatology | Tyrosinase Inhibition | Cinnamoyl piperidine amides | butantan.gov.brnih.govacs.org |
| Infectious Disease | HIV-1 Protease Inhibition | Substituted piperidines | nih.gov |
Unexplored Biological Targets and Mechanistic Pathways for Future Research on this compound
Given the chemical versatility of the piperidine-acryloyl scaffold, numerous biological targets and pathways remain unexplored. Computational tools can predict potential targets, suggesting that piperidine derivatives may interact with a wide range of enzymes, receptors, ion channels, and transport systems. clinmedkaz.org
Based on the known activities of its analogs, future research could focus on screening this compound and its derivatives against broader panels of protein kinases, as the acryloyl group is a common warhead in covalent kinase inhibitors. nih.gov The scaffold's ability to inhibit viral proteases like those from HIV and coronaviruses suggests it could be tested against proteases from other viruses. nih.govnih.gov
Mechanistic studies could delve into the specific cellular pathways affected by this compound class. For instance, if anticancer activity is confirmed, downstream analyses could include assessing effects on apoptosis (e.g., caspase activation, Bcl-2 family protein expression), cell cycle progression (e.g., cyclin-dependent kinase activity), and key signaling pathways like PI3K-Akt or MAPK. nih.gov Exploring its potential as a modulator of G-protein coupled receptors (GPCRs) or ion channels, common targets for piperidine-containing CNS drugs, could also unveil novel therapeutic avenues.
Integration of Advanced Analytical Techniques for Comprehensive Preclinical Characterization
A thorough preclinical characterization is essential to build a comprehensive profile of a drug candidate before it can advance. This requires the integration of multiple advanced analytical techniques. pharmafocusamerica.com
For this compound, the initial steps would involve unambiguous structural confirmation using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). Purity would be rigorously assessed using High-Performance Liquid Chromatography (HPLC).
To understand its potential as a drug, key physicochemical properties must be measured. This includes solubility, lipophilicity (LogP/LogD), and metabolic stability, often determined using in vitro assays with liver microsomes. Advanced techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide detailed kinetic and thermodynamic data on the interaction between the compound and its purified biological target. Cellular target engagement can be confirmed using methods like the Cellular Thermal Shift Assay (CETSA). Finally, high-content imaging and multi-omics approaches (proteomics, metabolomics) can offer an unbiased view of the compound's effects on cellular systems, helping to identify its mechanism of action and potential off-target effects. mdpi.com
| Technique | Purpose in Preclinical Characterization |
| NMR & HRMS | Unambiguous confirmation of chemical structure. |
| HPLC | Determination of purity and stability. |
| SPR / ITC | Quantitative analysis of binding affinity and kinetics to the biological target. |
| In Vitro Metabolic Assays | Assessment of metabolic stability in liver microsomes or hepatocytes. |
| CETSA | Confirmation of target engagement in a cellular context. |
| High-Content Imaging | Analysis of cellular phenotypic changes (e.g., morphology, protein localization). |
| Proteomics / Metabolomics | Unbiased identification of affected cellular pathways and potential off-targets. |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-[3-(4-methylphenyl)acryloyl]piperidine to improve yield and purity?
- Methodological Answer : Synthesis optimization involves solvent selection, temperature control, and purification techniques. For example, using dichloromethane as a solvent with sodium hydroxide under controlled stirring conditions can enhance reaction efficiency. Post-synthesis purification via column chromatography or recrystallization improves purity, as demonstrated in analogous piperidine derivative syntheses .
Q. What in vitro assays are recommended for initial pharmacological screening of this compound?
- Methodological Answer : Initial screening should focus on target-specific assays. For serotonin transporter (SERT) inhibition, radioligand binding assays using [³H]citalopram are standard. Antifungal activity can be assessed via broth microdilution against Candida species, while antitumor potential is evaluated using MTT assays on cell lines like HCT-116 or PC-3 .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation. High-resolution mass spectrometry (HRMS) validates molecular weight, and X-ray crystallography (if crystalline) provides absolute stereochemical configuration. Purity is confirmed via HPLC with ≥95% threshold .
Advanced Research Questions
Q. How to design a QSAR model for predicting the SERT inhibitory activity of piperidine derivatives?
- Methodological Answer :
Dataset Preparation : Curate experimental IC₅₀ values (converted to pIC₅₀) from literature, ensuring structural diversity (e.g., 43 compounds as in ).
Descriptor Calculation : Use software like ADMET Predictor™ to compute molecular descriptors (e.g., logP, polar surface area).
Model Development : Split data into training (70%) and test (30%) sets via Kennard-Stone algorithm. Employ partial least squares regression (PLSR) or machine learning (e.g., random forest) to correlate descriptors with activity.
Validation : Assess using metrics like R², Q², and external validation with the test set .
Q. What computational methods predict biological targets and activity spectra for novel piperidine derivatives?
- Methodological Answer :
- Target Prediction : Use SwissTargetPrediction or PASS Online to identify enzyme/receptor targets (e.g., serotonin receptors, cytochrome P450 enzymes).
- Activity Spectrum : Predict pharmacological effects (e.g., antineoplastic, CNS activity) via machine learning models trained on ChEMBL data.
- Validation : Compare predictions with in vitro/in vivo data from literature. For example, confirmed predicted 5-HT₇ receptor agonism through functional assays .
Q. How to address contradictions in pharmacological data across different assay systems?
- Methodological Answer :
Assay Standardization : Normalize conditions (e.g., cell line origin, incubation time). For SERT inhibition, use consistent radioligand concentrations.
Data Normalization : Express activity as pIC₅₀ or % inhibition relative to controls.
Meta-Analysis : Apply multivariate statistics to identify confounding variables (e.g., membrane permeability differences in cell-based vs. cell-free assays) .
Q. What strategies enhance metabolic stability of this compound without compromising receptor affinity?
- Methodological Answer :
- Structural Modifications : Replace labile groups (e.g., ester linkages) with bioisosteres like amides. Introduce steric hindrance near metabolic hotspots (e.g., methyl groups on the piperidine ring).
- In Silico Screening : Use ADMET Predictor™ to estimate metabolic liability (e.g., CYP450 metabolism).
- In Vitro Validation : Conduct microsomal stability assays (human liver microsomes) to quantify half-life improvements. highlights increased stability by replacing piperazine with piperidine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
